molecular formula C18H11N3O3 B14950659 2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B14950659
M. Wt: 317.3 g/mol
InChI Key: FJYAQUOTZFKJKE-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyridine ring, a pyranochromene core, and a nitrile group. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or proceed without a catalyst under specific conditions. The reaction conditions often include the use of solvents such as ethanol or pyridine and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features. The presence of the pyridine ring and the nitrile group, along with the pyranochromene core, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C18H11N3O3/c19-8-12-14(10-4-3-7-21-9-10)15-16(24-17(12)20)11-5-1-2-6-13(11)23-18(15)22/h1-7,9,14H,20H2

InChI Key

FJYAQUOTZFKJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)O2

Origin of Product

United States

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